

Application Notes: 6-Chloro-3-fluoro-2-methoxypyridine in Agrochemical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methoxypyridine

Cat. No.: B1489944

[Get Quote](#)

Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals

6-Chloro-3-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a high-value intermediate or building block in the synthesis of modern agrochemicals. The pyridine scaffold is a cornerstone of numerous biologically active molecules, and its strategic functionalization is a key tactic in lead optimization for novel crop protection agents.

The incorporation of fluorine into active ingredients has become a critical strategy in the development of agrochemicals with optimal efficacy and environmental profiles.^[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.^{[2][3]} These modifications can lead to enhanced binding to target enzymes, improved transport to the site of action, and increased resistance to metabolic degradation by the crop or pest.^[4]

While extensive literature on the direct application of **6-Chloro-3-fluoro-2-methoxypyridine** is emerging, its structural motifs are present in precursors to several classes of potent herbicides. This guide will focus on its potential application as a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides, a class of compounds known to act by inhibiting the acetolactate synthase (ALS) enzyme.

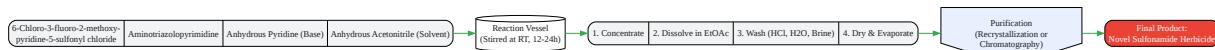
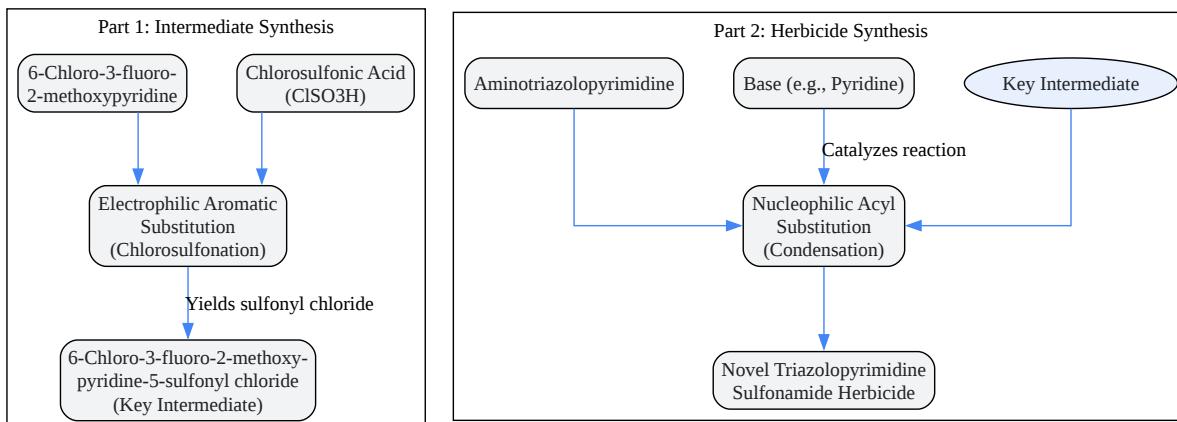
Physicochemical Properties

Understanding the physicochemical properties of an intermediate is crucial for designing synthetic routes and ensuring safe handling. Below is a summary of computed data for **6-Chloro-3-fluoro-2-methoxypyridine** and related structures.

Property	6-Chloro-3-fluoro-2-methylpyridine[5]	2-Fluoro-6-methoxypyridine[6][7]	2-Chloro-3-methoxypyridine[8]
Molecular Formula	C ₆ H ₅ ClFN	C ₆ H ₆ FNO	C ₆ H ₆ CINO
Molecular Weight	145.56 g/mol	127.12 g/mol	143.57 g/mol
XLogP3 (Lipophilicity)	2.3	1.3	1.2
Boiling Point	Not available	~180-190 °C	Not available
Appearance	Not specified	Colorless to light yellow liquid	Not specified

Note: Data for the exact title compound is not publicly available; properties of structurally similar compounds are provided for reference.

Core Application: Intermediate for ALS-Inhibiting Herbicides



Mechanistic Background: Acetolactate Synthase (ALS) Inhibition

The triazolopyrimidine sulfonamides are a major class of herbicides that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9][10][11] This enzyme is vital in plants and microorganisms as it catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12][13] By blocking this pathway, these herbicides slowly starve the plant of essential amino acids required for protein synthesis and cell growth, leading to growth inhibition and eventual death of susceptible weeds.[14] The high efficacy, low application rates, and crop selectivity of many ALS inhibitors have made them commercially significant.[14][15]

A common structural feature of these herbicides is a heterocyclic moiety (like a substituted pyridine) connected via a sulfonamide bridge to an N-aryl group (e.g., a triazolopyrimidine ring system).[15][16] The specific substituents on the pyridine ring are critical for modulating herbicidal activity and crop safety.

Proposed Synthetic Utility of 6-Chloro-3-fluoro-2-methoxypyridine

We propose that **6-Chloro-3-fluoro-2-methoxypyridine** is an ideal precursor for the synthesis of a key intermediate: **6-Chloro-3-fluoro-2-methoxypyridine-5-sulfonyl chloride**. This sulfonyl chloride can then be coupled with various heterocyclic amines to generate a library of novel sulfonamide-based herbicides for screening. The substitution pattern (2-methoxy, 3-fluoro, 6-chloro) is particularly valuable as it influences the electron density of the pyridine ring, which can affect the reactivity during synthesis and the binding affinity of the final molecule to the ALS enzyme.[17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]
- 8. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: 6-Chloro-3-fluoro-2-methoxypyridine in Agrochemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1489944#application-of-6-chloro-3-fluoro-2-methoxypyridine-in-agrochemical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com